

18-MC receptor binding profile and affinity

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Compound Focus: 18-Methoxycoronaridine

CAS No.: 188125-42-0

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18-MC Binding Affinity and Selectivity

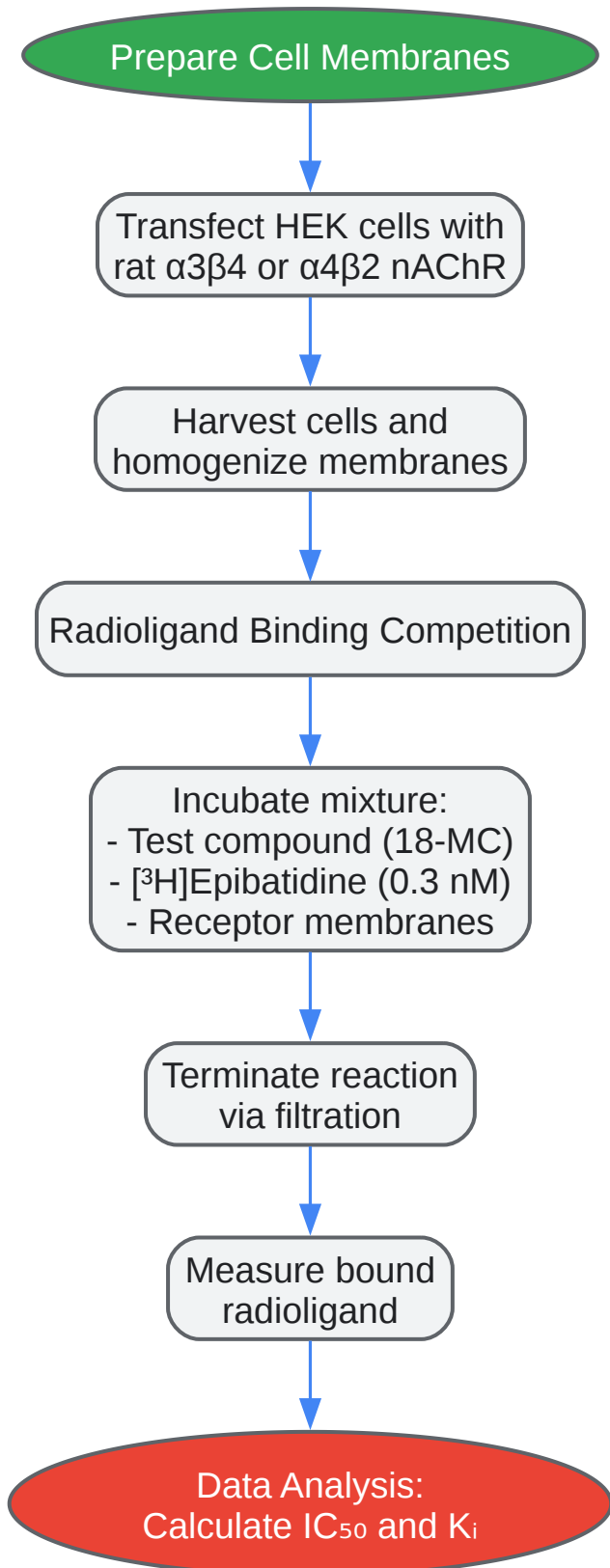
Compound	$\alpha3\beta4$ nAChR Ki (nM)	$\alpha4\beta2$ nAChR Ki (nM)	Selectivity ($\alpha3\beta4$ vs. $\alpha4\beta2$)
18-MC	>10,000 [1]	>10,000 [1]	Not selective (Low affinity at both) [1]
AT-1001	0.65 - 1.96 [2] [1]	263 [1]	>100-fold selective [2]
Epibatidine	0.44 - 0.62 [1]	0.27 [1]	Not selective (High affinity at both) [1]
Nicotine	467 - 666 [1]	47.8 [1]	~10-fold selective for $\alpha4\beta2$ [1]

18-MC's low binding affinity distinguishes it from high-affinity, selective antagonists like AT-1001 [1]. Its potent in vivo efficacy is likely mediated through functional antagonism at the $\alpha3\beta4$ nAChR and potentially other receptor systems [2] [3].

Experimental Protocols for Key Assays

The data on 18-MC's binding profile comes from standardized receptor binding experiments. The workflow for such studies typically follows a structured path, as visualized below.

Receptor Binding Assay Workflow



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Receptor binding assay workflow.

Receptor Binding Competition Assay

This is the primary method used to determine the binding affinity (K_i) of 18-MC [2] [1].

- **Membrane Preparation:** Cell membranes are prepared from HEK (Human Embryonic Kidney) cells stably transfected with the rat $\alpha 3\beta 4$ or $\alpha 4\beta 4$ nAChR [2] [1]. Cells are harvested, homogenized, and centrifuged to isolate the membrane fraction [2].
- **Binding Reaction:** The membrane preparation is incubated with a fixed concentration (e.g., 0.3 nM) of the radiolabeled ligand [^3H]epibatidine, alongside varying concentrations of the test compound (18-MC) [2]. The incubation typically lasts for 2 hours at room temperature [2].
- **Separation and Measurement:** The reaction is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand while allowing the free radioligand to pass through [2]. The amount of radioactivity on the filters is then measured using a scintillation counter [2].
- **Data Analysis:** The concentration of 18-MC that inhibits 50% of specific [^3H]epibatidine binding (IC_{50}) is determined. The inhibition constant (K_i) is then calculated using the Cheng-Prusoff equation: $K_i = \text{IC}_{50} / (1 + [\text{L}]/K_d)$, where $[\text{L}]$ is the concentration of [^3H]epibatidine and K_d is its dissociation constant for the receptor [2].

Functional Calcium Flux Assay

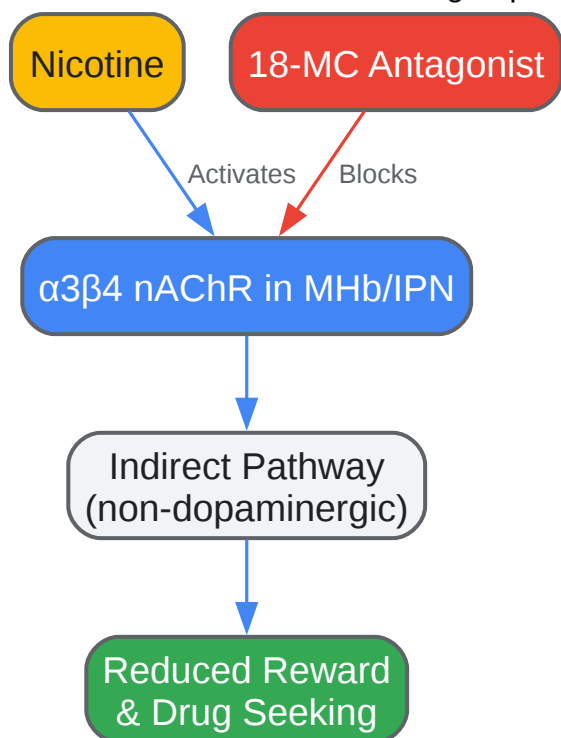
While not a binding assay, this method confirms the functional antagonism of 18-MC and is a key complement to binding data.

- **Cell Culture:** Stably transfected HEK cells (e.g., KX $\alpha 3\beta 4\text{R}2$ cells) are seeded into collagen-coated 96-well plates [2].
- **Dye Loading:** Cells are loaded with a no-wash fluorescent calcium-sensitive dye (e.g., from Molecular Devices Calcium Assay Kit) [2].
- **Agonist Challenge and Antagonism:** Cells are first incubated with the test antagonist (18-MC). Then, an EC_{80} concentration of an agonist like epibatidine is added. The agonist-induced increase in intracellular calcium is monitored in real-time using a FLIPR (Fluorescent Imaging Plate Reader) [2].
- **Data Analysis:** The reduction in the peak calcium fluorescence signal in the presence of 18-MC, compared to the agonist control, is used to determine its potency as a functional antagonist (IC_{50}) [2].

Mechanism and Broader Signaling Context

18-MC is proposed to exert its anti-addiction effects by antagonizing $\alpha 3\beta 4$ nAChRs [2] [3]. These receptors are highly concentrated in key brain regions like the medial habenula (MHb) and interpeduncular nucleus (IPN) [2] [1]. Antagonism here is thought to indirectly modulate the brain's reward pathways, reducing dopamine release in the nucleus accumbens without directly targeting it [2] [3]. The following diagram illustrates this proposed indirect pathway.

Proposed 18-MC Mechanism Involving $\alpha 3\beta 4$ nAChR



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Proposed 18-MC mechanism.

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